molecular formula C8H8Br2S B11832547 3,4-Dibromo-2-(cyclopropylmethyl)thiophene

3,4-Dibromo-2-(cyclopropylmethyl)thiophene

Katalognummer: B11832547
Molekulargewicht: 296.02 g/mol
InChI-Schlüssel: HJQAWNUNDJSQOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dibromo-2-(cyclopropylmethyl)thiophene is an organosulfur compound with the molecular formula C8H8Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 3 and 4 positions and a cyclopropylmethyl group at the 2 position. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-(cyclopropylmethyl)thiophene typically involves the bromination of 2-(cyclopropylmethyl)thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 3 and 4 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dibromo-2-(cyclopropylmethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, along with boronic acids or stannanes, are employed under inert atmosphere conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

3,4-Dibromo-2-(cyclopropylmethyl)thiophene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,4-Dibromo-2-(cyclopropylmethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bromine atoms and thiophene ring can participate in various chemical interactions, influencing its reactivity and biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Dibromo-2-(cyclopropylmethyl)thiophene is unique due to the presence of both bromine atoms and the cyclopropylmethyl group. This combination imparts specific steric and electronic properties, making it valuable in selective chemical reactions and specialized applications .

Eigenschaften

Molekularformel

C8H8Br2S

Molekulargewicht

296.02 g/mol

IUPAC-Name

3,4-dibromo-2-(cyclopropylmethyl)thiophene

InChI

InChI=1S/C8H8Br2S/c9-6-4-11-7(8(6)10)3-5-1-2-5/h4-5H,1-3H2

InChI-Schlüssel

HJQAWNUNDJSQOJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CC2=C(C(=CS2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.